molecular formula C9H9NOS B12575516 7-Methyl-2,3-dihydro-4H-thiopyrano[2,3-b]pyridin-4-one CAS No. 286472-04-6

7-Methyl-2,3-dihydro-4H-thiopyrano[2,3-b]pyridin-4-one

Cat. No.: B12575516
CAS No.: 286472-04-6
M. Wt: 179.24 g/mol
InChI Key: BTIPVUAENRASAA-UHFFFAOYSA-N
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Description

7-Methyl-2,3-dihydro-4H-thiopyrano[2,3-b]pyridin-4-one is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-2,3-dihydro-4H-thiopyrano[2,3-b]pyridin-4-one typically involves cyclization reactions. One common method includes the reaction of isorhodanine with appropriate aldehydes or ketones under reflux conditions . The reaction conditions often involve the use of solvents such as methanol or acetonitrile and catalysts like EDDA (ethylenediamine diacetate) to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-2,3-dihydro-4H-thiopyrano[2,3-b]pyridin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or thioether derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both sulfur and nitrogen atoms in this compound imparts unique chemical and biological properties that are not observed in its analogs. This makes it a valuable compound for various applications, particularly in medicinal chemistry and material science.

Properties

CAS No.

286472-04-6

Molecular Formula

C9H9NOS

Molecular Weight

179.24 g/mol

IUPAC Name

7-methyl-2,3-dihydrothiopyrano[2,3-b]pyridin-4-one

InChI

InChI=1S/C9H9NOS/c1-6-2-3-7-8(11)4-5-12-9(7)10-6/h2-3H,4-5H2,1H3

InChI Key

BTIPVUAENRASAA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)CCS2

Origin of Product

United States

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